molecular formula C8H11ClFN B1449661 2-Fluoro-5-methylbenzylamine hydrochloride CAS No. 1214341-09-9

2-Fluoro-5-methylbenzylamine hydrochloride

Cat. No.: B1449661
CAS No.: 1214341-09-9
M. Wt: 175.63 g/mol
InChI Key: AXNXFRYSKGHMTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methylbenzylamine hydrochloride typically involves the reaction of 2-Fluoro-5-methylbenzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-methylbenzylamine hydrochloride is unique due to the presence of both the fluorine and methyl groups on the benzylamine structure. This combination enhances its reactivity and makes it a valuable building block in the synthesis of complex molecules .

Biological Activity

2-Fluoro-5-methylbenzylamine hydrochloride (C₈H₁₀FN·HCl) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a fluorine atom at the 2-position and a methyl group at the 5-position of a benzylamine structure. Its molecular weight is approximately 139.17 g/mol . The presence of the fluorine atom contributes to its electrophilic nature, making it suitable for various nucleophilic substitution reactions.

PropertyDescription
Molecular FormulaC₈H₁₀FN·HCl
Molecular Weight139.17 g/mol
Chemical StructureChemical Structure
ElectrophilicityHigh due to fluorine substitution

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator. This interaction may influence metabolic pathways and cellular functions.
  • Cellular Effects : It modulates cell signaling pathways, impacting gene expression and cellular metabolism. For instance, it may alter the activity of key signaling molecules that lead to changes in cellular responses.
  • Toxicity Studies : Dosage effects in animal models reveal that low doses may enhance enzyme activity, while high doses can lead to cellular damage or disruption of normal processes. This threshold effect indicates a specific dosage range for therapeutic efficacy without toxicity.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Binding Interactions : The compound can form covalent bonds or engage in non-covalent interactions (e.g., hydrogen bonding) with biomolecules such as proteins and nucleic acids. This binding alters the activity of enzymes or affects gene transcription.
  • Metabolic Pathways : It participates in various metabolic pathways, potentially influencing the levels of metabolites by modulating enzyme activity and gene expression related to metabolism.

Study on Enzyme Inhibition

A study examined the inhibition potential of this compound on lysosomal phospholipase A2 (PLA2). The results indicated that the compound could inhibit PLA2 activity at concentrations less than 1 mM, suggesting its potential use in drug development aimed at conditions like phospholipidosis .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of similar compounds, indicating that derivatives with structural similarities to this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM , highlighting the compound's potential in treating bacterial infections .

Properties

IUPAC Name

(2-fluoro-5-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6-2-3-8(9)7(4-6)5-10;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNXFRYSKGHMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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